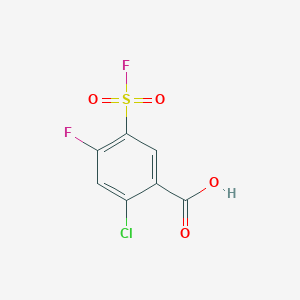

2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid is an aryl fluorinated building block used in organic synthesis . It has a molecular weight of 256.61 . The compound is also known as 5-aminosulfonyl-2-chloro-4-fluorobenzoic acid .

Synthesis Analysis

The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Chemical Reactions Analysis

This compound participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives . It’s also used in the assembly of -SO2- linked small molecules with proteins or nucleic acids .Physical and Chemical Properties Analysis

The compound has a molecular weight of 256.61 . The melting point is 145-148 °C . The linear formula of the compound is ClC6H2(SO2Cl)(F)CO2H .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Polymer Research

2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid, due to its reactive sulfonyl and halogen groups, has significant potential in chemical synthesis and polymer research. For instance, the development of water-soluble aromatic disulfides demonstrates the utility of similar compounds in determining sulfhydryl groups, highlighting its relevance in biological material studies (Ellman, 1959). Additionally, derivatives like 4-Chloro-2-fluoro-5-nitrobenzoic acid serve as multireactive building blocks for heterocyclic oriented synthesis, facilitating the creation of various nitrogenous heterocycles crucial in drug discovery (Křupková et al., 2013).

Protein Engineering and Biochemical Applications

The introduction of fluorosulfate-containing unnatural amino acids, such as fluorosulfonyloxybenzoyl-l-lysine, into proteins via genetic encoding opens new avenues for protein engineering and biotherapeutic applications. These compounds allow for expansive covalent bonding of proteins through sulfur(VI) fluoride exchange (SuFEx) chemistry, enhancing the scope of biochemical research (Liu et al., 2021).

Environmental Remediation Technologies

Compounds with similar functionalities are studied for their potential in environmental remediation, such as the oxidation of persistent organic pollutants by heat-activated persulfate. This showcases the relevance of such chemicals in developing treatment methods for contaminated groundwater, reflecting the broader applicability of fluoro and chloro-sulfonyl compounds in environmental science (Park et al., 2016).

Advanced Material Development

The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including fluorobenzoic acid variants, significantly enhances the conductivity of PEDOT, highlighting the potential of such compounds in creating high-efficiency, ITO-free organic solar cells and other electronic devices. This application underscores the importance of fluorosulfonyl and chloro compounds in advancing materials science and engineering (Tan et al., 2016).

Safety and Hazards

Zukünftige Richtungen

The sulfonyl fluoride motif in 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers . This suggests potential future directions in the field of organic synthesis and bioconjugation.

Wirkmechanismus

Target of Action

The primary targets of 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid are proteins or nucleic acids . The compound’s sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with these targets .

Mode of Action

This compound interacts with its targets through a process known as "click chemistry" . This approach involves the formation of covalent bonds between the compound and its targets, resulting in the assembly of -SO2- linked small molecules . This is a complementary approach to using amides and phosphate groups as linkers .

Biochemical Pathways

The compound’s ability to form -so2- linked small molecules suggests that it may influence a variety of biochemical processes involving proteins or nucleic acids .

Pharmacokinetics

The compound’s solid form and its molecular weight of 25661 may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific proteins or nucleic acids it targets. By forming -SO2- linked small molecules, the compound may alter the function of these targets and influence various cellular processes .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-5-fluorosulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQDRBXCSOVJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)

![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2889564.png)